molecular formula C8H14N2O5S B12426389 N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3

Cat. No.: B12426389
M. Wt: 253.29 g/mol
InChI Key: MIZMPWFZMWDOPJ-QTXRYYSDSA-N
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Description

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 is a compound with the molecular formula C8H14N2O5S It is a derivative of L-alanine, featuring an acetyl group, an amino group, and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 typically involves multiple steps. One common method includes the acetylation of L-alanine followed by the introduction of the sulfinyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Used in the development of new materials and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine
  • N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine Sodium Salt
  • N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-13C3

Uniqueness

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and mass spectrometry. This labeling allows for precise tracking and quantification in metabolic studies, providing valuable insights into biochemical pathways and mechanisms.

Properties

Molecular Formula

C8H14N2O5S

Molecular Weight

253.29 g/mol

IUPAC Name

(2R)-3-(3-amino-3-oxopropyl)sulfinyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C8H14N2O5S/c1-5(11)10-6(8(13)14)4-16(15)3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-,16?/m0/s1/i1D3

InChI Key

MIZMPWFZMWDOPJ-QTXRYYSDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CS(=O)CCC(=O)N)C(=O)O

Canonical SMILES

CC(=O)NC(CS(=O)CCC(=O)N)C(=O)O

Origin of Product

United States

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